Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and industrial applications .
Preparation Methods
The synthesis of ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the cyclization of diamides, amino ester and cyanamide/guanidine, tandem aza-Wittig/heterocumulene-mediated annulation, thiohydantoin conversion to imidazolone, oxazolone rearrangement, and oxidative pinacol-like rearrangement of imidazole . These methods often require specific reaction conditions, such as the use of catalysts like Cu (OAc)2 and solvents like DMSO under an oxygen atmosphere .
Chemical Reactions Analysis
Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, such as Cu (II) and Ag, and oxidizing agents like tert-butyl nitrite . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted imidazole derivatives with potential biological activities .
Scientific Research Applications
Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, antiviral, and anticancer properties . They are also used in the development of drugs for treating conditions such as rheumatoid arthritis, ulcers, and infectious diseases . In industry, these compounds are utilized in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by inhibiting enzymes or interfering with the synthesis of nucleic acids and proteins . The exact mechanism depends on the specific biological activity being targeted, but it generally involves binding to active sites on enzymes or receptors, thereby blocking their function and leading to the desired therapeutic effect .
Comparison with Similar Compounds
Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate can be compared with other similar compounds, such as clemizole, etonitazene, and enviroxime, which also contain the imidazole ring . These compounds share similar biological activities, but each has unique properties that make them suitable for different applications. For example, clemizole is an antihistaminic agent, while etonitazene is an analgesic, and enviroxime is an antiviral . The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, which can lead to the development of new drugs and industrial products .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-amino-3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-8(13)9(2,10)6-12-5-4-11-7-12/h4-5,7H,3,6,10H2,1-2H3 |
InChI Key |
UMNKRFQLISLRKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CN1C=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.